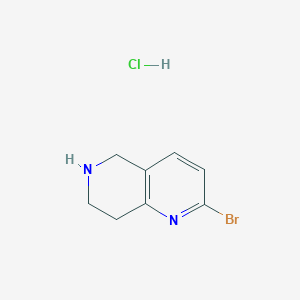

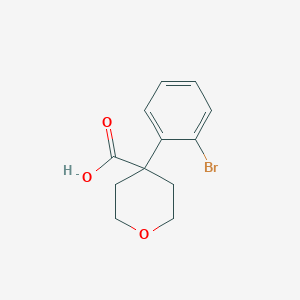

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Vue d'ensemble

Description

2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (2BTHN-HCl) is a drug that is used in laboratory experiments for its biochemical and physiological effects. It is a synthetic compound that has been studied extensively in recent years, and has been found to have a range of applications in various scientific research fields.

Applications De Recherche Scientifique

Synthesis Techniques

- Microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles have been utilized to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines. These methods enable the preparation of a collection of these compounds, highlighting their importance in heterocyclic chemistry (Zhou, Porco, & Snyder, 2007).

Chemical Reactions and Properties

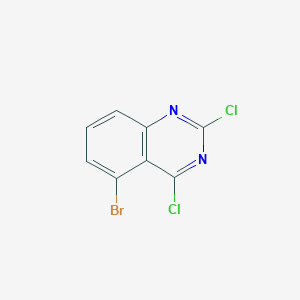

- The bromination of 1,7- and 1,8-naphthyridine in nitrobenzene has been studied, leading to the formation of various bromo derivatives in reasonable yield. This research contributes to the understanding of the reactivity of naphthyridines (Plas & Woźniak, 1976).

Library Synthesis for Drug Discovery

- The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been exploited for library synthesis in drug discovery. Urea, amide, and sulfonamide formations were used in the synthesis of a 101-membered library, which was screened for antituberculosis activity, identifying three lead compounds (Zhou et al., 2008).

Potential Antimalarial Activity

- New N4-substituted 7-bromo-1,5-naphthyridin-4-amines have been prepared and showed significant antimalarial activity in tests. This discovery is crucial for the development of new antimalarial drugs (Barlin & Tan, 1985).

Application in Acetylcholinesterase Inhibition

- Derivatives of 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, designed as analogues of huperzine A, were synthesized and evaluated as inhibitors of acetylcholinesterase. Some compounds showed inhibition activities, contributing to the understanding of potential treatments for diseases like Alzheimer's (Vanlaer et al., 2009).

Carcinogen Metabolizing Enzymes Modulation

- New fused heterocycles pendant to 5,6,7,8-tetrahydronaphthalene derivatives have been shown to modulate carcinogen metabolizing enzymes. This research is crucial in understanding how certain chemical compounds can influence carcinogen metabolism and potentially contribute to cancer therapy (Hamdy et al., 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280 and P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mécanisme D'action

Target of Action

It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Given the broad range of activities associated with 1,6-naphthyridines, it’s likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes and responses .

Biochemical Pathways

Given the range of pharmacological activities associated with 1,6-naphthyridines, it’s likely that the compound affects multiple pathways involved in processes such as cell growth and division, immune response, inflammation, and oxidative stress .

Result of Action

Given the range of pharmacological activities associated with 1,6-naphthyridines, it’s likely that the compound induces a variety of effects at the molecular and cellular levels, potentially including changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .

Propriétés

IUPAC Name |

2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRWJGOHICFFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)

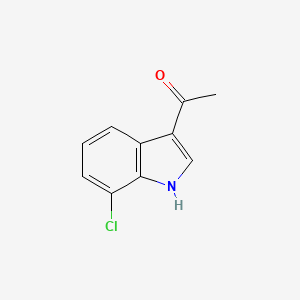

![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)

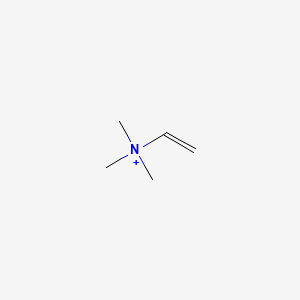

![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)